molecular formula C9H18ClN3O B1423368 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride CAS No. 1354951-06-6

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride

Cat. No. B1423368
CAS RN: 1354951-06-6
M. Wt: 219.71 g/mol
InChI Key: KZPGWHGIDXESLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • InChI Code : 1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H .

Scientific Research Applications

Pharmacokinetics in Anaplastic Lymphoma Kinase Inhibitors

1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is involved in the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors. These inhibitors, including compound 1 and its analogs, are explored for potential applications in cancer treatment. They show varying degrees of clearance and half-life, influenced by their molecular structure and stability in plasma. The study highlights the balance between stability and potency against ALK, critical for therapeutic efficacy (Teffera et al., 2013).

Anti-Alzheimer's Agents

A series of N-benzylated derivatives of 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the lead compound donepezil, showed promising results against Alzheimer's disease in both in-vivo and in-vitro studies. The study indicates potential applications of these derivatives in managing mild to severe Alzheimer's disease (Gupta et al., 2020).

Hydroamination Catalysis

1-Methyl-imidazolidin-2-one has been utilized in gold(I)-catalyzed intermolecular hydroamination reactions. This process involves the reaction with 1-alkenes and yields high regioselectivity and efficiency. The study demonstrates the potential application of this compound in catalytic processes, particularly in organic synthesis and chemical manufacturing (Zhang et al., 2009).

Synthesis of Antimicrobial Agents

A compound structurally related to this compound, namely 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, has been synthesized and identified as a potential anti-malarial agent. This research indicates the possible application of similar compounds in the development of new antimicrobial agents (Guo Qian-yi, 2011).

Corrosion Inhibition

Imidazole derivatives, including imidazolidin-2-one, have been studied for their inhibitive behavior on copper corrosion. This research suggests the potential use of this compound in corrosion inhibition, especially in acidic environments, contributing to materials protection in various industrial applications (Bereket et al., 2007).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c1-11-6-7-12(9(11)13)8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPGWHGIDXESLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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